

Application Notes: Quantitative Determination of ACTH (1-17) in Plasma Samples

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Compound of Interest

Compound Name: Acth (1-17)

Cat. No.: B15618000

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Introduction

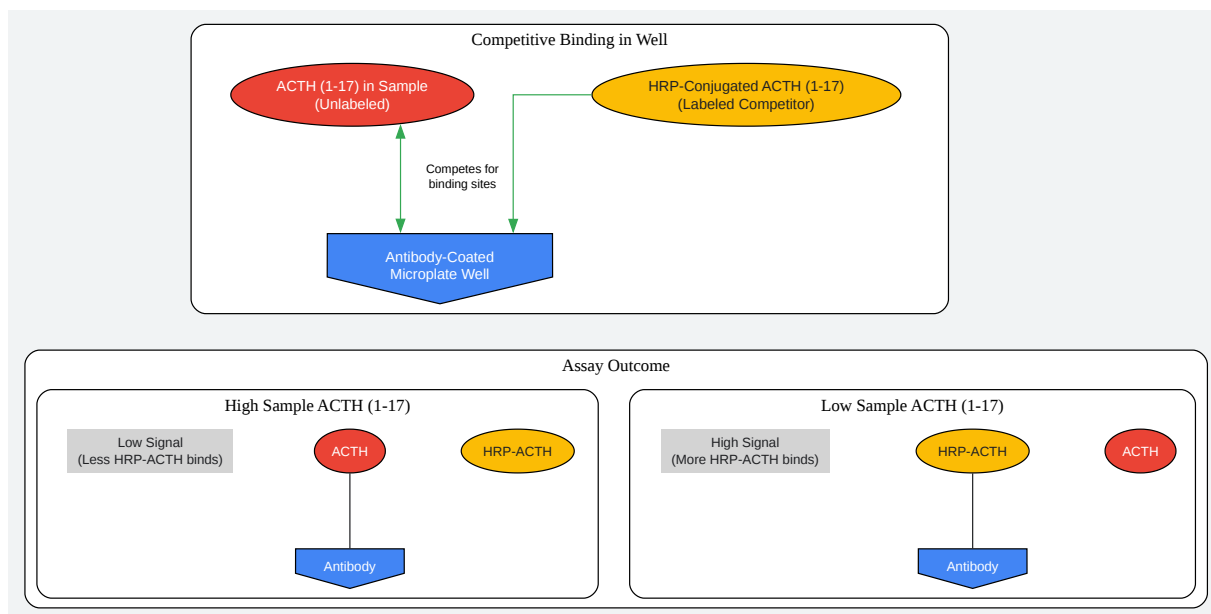
Adrenocorticotrophic hormone (ACTH) is a 39-amino acid polypeptide hormone produced and secreted by the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release cortisol.[1] [2] ACTH is synthesized from the precursor molecule pro-opiomelanocortin (POMC), which can be cleaved into several biologically active peptides, including ACTH (1-39).[3] Further processing can yield smaller fragments, such as **ACTH (1-17)**. The study of these fragments is crucial for understanding the full spectrum of HPA axis regulation and identifying potential biomarkers for various physiological and pathological states, including stress-related disorders and adrenal dysfunction.[4]

This document provides detailed protocols and application notes for the **ACTH (1-17)** ELISA kit, a competitive immunoassay designed for the quantitative measurement of **ACTH (1-17)** in human plasma samples.

Assay Principle

This kit employs the competitive ELISA technique.[5][6] In this assay, a microtiter plate is pre-coated with a specific antibody against **ACTH (1-17)**. During the assay, a known amount of horseradish peroxidase (HRP)-conjugated **ACTH (1-17)** competes with the unlabeled **ACTH (1-17)** present in the plasma sample or standards for a limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color

is inversely proportional to the concentration of **ACTH (1-17)** in the sample.[5][7][8] A standard curve is generated by plotting the absorbance values of known concentrations of **ACTH (1-17)**, and this curve is used to determine the concentration of the peptide in the unknown samples.



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Caption: Principle of the Competitive ELISA for **ACTH (1-17)** detection.

Kit Specifications and Performance

All quantitative data should be interpreted in the context of the provided standards. The following table summarizes typical performance characteristics.

Parameter	Specification
Assay Type	Competitive ELISA
Detection Range	3.125 - 200 pg/mL
Sensitivity	1.875 pg/mL
Sample Type	EDTA Plasma
Sample Volume	50 µL per well
Incubation Time	90 minutes at 37°C
Intra-Assay Precision	Coefficient of Variation (CV) < 10%
Inter-Assay Precision	Coefficient of Variation (CV) < 15%
Specificity	High specificity for ACTH (1-17) with no significant cross-reactivity with full-length ACTH (1-39) or other POMC-derived peptides.

Experimental Protocols

1. Plasma Sample Collection and Handling

Proper sample collection and handling are critical for accurate ACTH measurement due to the peptide's instability.

- **Timing:** Blood samples should be collected between 7 AM and 10 AM, as ACTH levels follow a diurnal rhythm.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- **Anticoagulant:** Collect whole blood into pre-chilled lavender-top (EDTA) tubes.[\[11\]](#)[\[12\]](#)[\[13\]](#)
Heparinized or citrated plasma and serum are not recommended.[\[11\]](#)[\[13\]](#)
- **Immediate Processing:** Immediately after collection, place the tube in an ice bath.[\[9\]](#)
- **Centrifugation:** Within one hour of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[\[14\]](#)[\[15\]](#)[\[16\]](#)

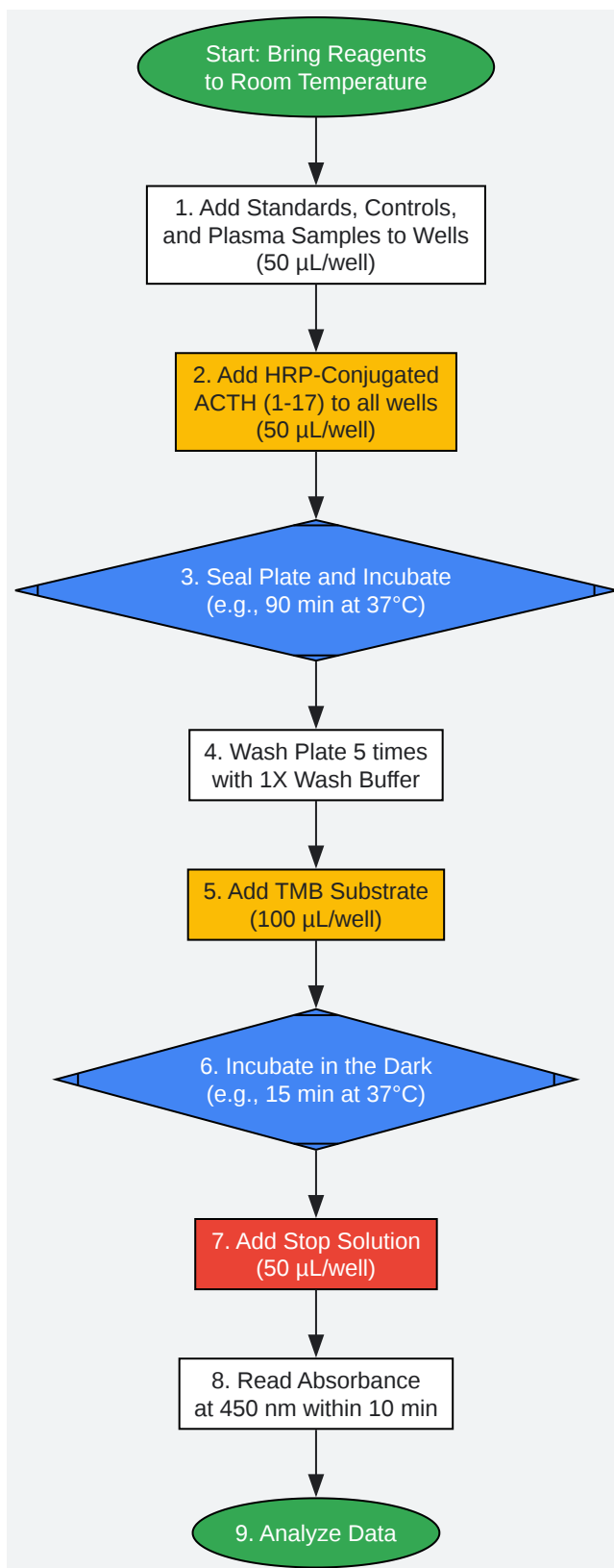
- Aliquoting and Storage: Immediately transfer the plasma supernatant to clean, labeled polypropylene tubes. Store aliquots at -20°C for short-term storage (≤ 1 month) or at -80°C for long-term storage (≤ 3 months).[\[16\]](#) Avoid repeated freeze-thaw cycles.[\[11\]](#)[\[15\]](#)

2. Reagent Preparation

- Bring all reagents and samples to room temperature (18-25°C) before use.[\[14\]](#)[\[15\]](#)
- Wash Buffer (1X): If a concentrated wash buffer is supplied (e.g., 25X), dilute it with deionized or distilled water to prepare a 1X working solution. Store at 4°C.
- Standard Dilution: Reconstitute the lyophilized **ACTH (1-17)** standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare a serial dilution series (e.g., seven standards plus a blank) as specified in the kit manual.
- HRP-Conjugated **ACTH (1-17)**: Dilute the concentrated HRP conjugate with the conjugate diluent to its working concentration just before use.

3. Assay Workflow

The following diagram outlines the major steps of the experimental procedure.



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Caption: Standard experimental workflow for the **ACTH (1-17)** Competitive ELISA.

4. Data Analysis and Interpretation

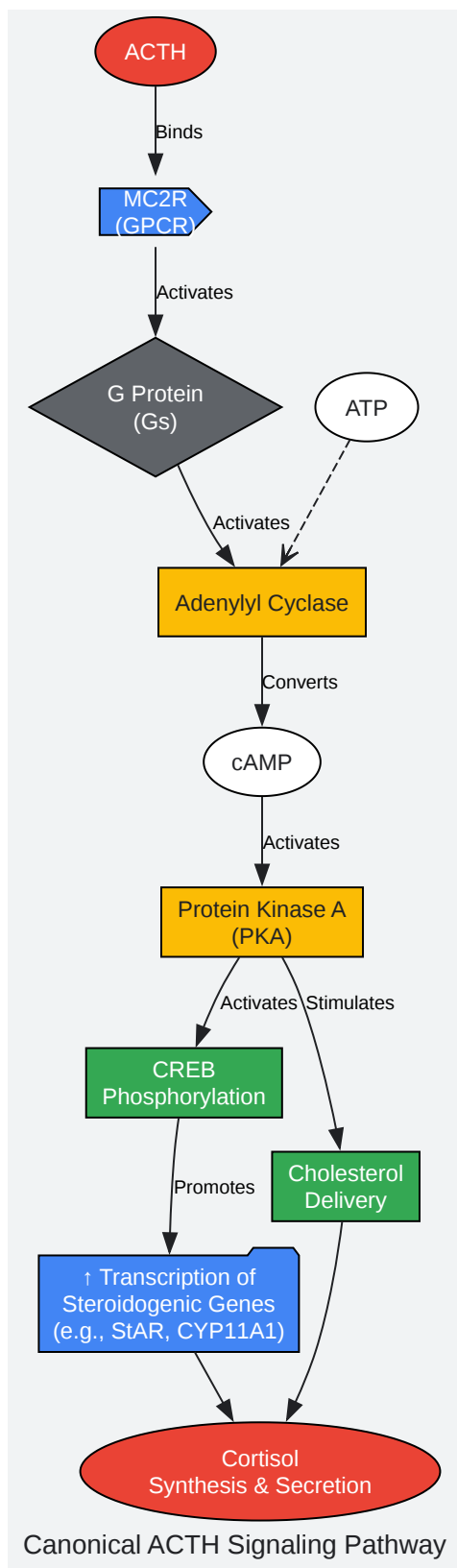
- **Average Readings:** Calculate the average absorbance (Optical Density, OD) for each set of duplicate or triplicate standards, controls, and samples.[\[17\]](#)[\[18\]](#)
- **Standard Curve Generation:** Subtract the average OD of the blank from all other average ODs. Plot the mean absorbance for each standard on the Y-axis against its corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[\[16\]](#)
- **Concentration Calculation:** To determine the concentration of **ACTH (1-17)** in a sample, locate its average OD value on the Y-axis and interpolate the corresponding concentration from the standard curve on the X-axis.[\[8\]](#)[\[18\]](#)[\[19\]](#)
- **Dilution Factor:** If samples were diluted prior to the assay, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.[\[7\]](#)[\[17\]](#)[\[19\]](#)
- **Quality Control:** The coefficient of variation (CV) for duplicate readings should be $\leq 20\%$.[\[17\]](#) [\[19\]](#) Samples with OD values outside the standard curve range should be re-assayed at an appropriate dilution.

Example Standard Curve Data

Standard Conc. (pg/mL)	Mean OD (450 nm)
200	0.251
100	0.488
50	0.895
25	1.550
12.5	2.210
6.25	2.680
3.125	2.950
0 (Blank)	3.200

ACTH Signaling Pathway

ACTH exerts its primary physiological effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor located on the surface of adrenal cortex cells.^[1] This interaction initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of steroid hormones like cortisol.



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Caption: ACTH binds to MC2R, activating a cAMP/PKA cascade to promote cortisol synthesis.

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